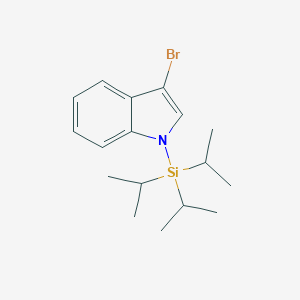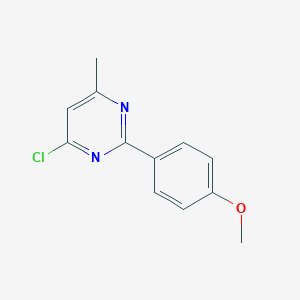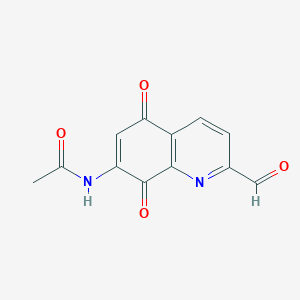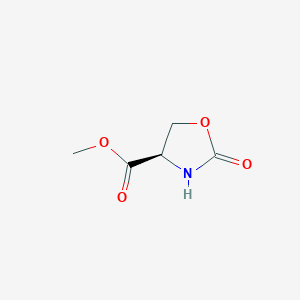
(R)-Methyl 2-oxooxazolidine-4-carboxylate
概要
説明
“®-Methyl 2-oxooxazolidine-4-carboxylate” is a chemical compound. It is a derivative of oxazolidine . Oxazolidines are a group of disubstituted squaramide derivatives with applications in organocatalysis and material science .
Synthesis Analysis
The synthesis of this compound involves the conversion of the all-carbon substituted α-quaternary stereogenic malonate to both (S)-tert-Bu 4-benzyl-2-oxooxazolidine-4-carboxylate and ®-Me 4-benzyl-2-oxooxazolidine-4-carboxylate without loss of optical purity .Molecular Structure Analysis
The molecular formula of “®-Methyl 2-oxooxazolidine-4-carboxylate” is C6H9NO4 . The structure of this compound includes a 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) group .Chemical Reactions Analysis
Under the influence of UV-light irradiation, squaramides generate the corresponding aminobisketenes by electrocyclic ring-opening of the cyclobutenedione ring . This reaction is partially coupled, i.e., the molar formation of ADP exceeds that of the amino acid .Physical And Chemical Properties Analysis
The molecular weight of “®-Methyl 2-oxooxazolidine-4-carboxylate” is 159.14 . More detailed physical and chemical properties such as boiling point and storage conditions are not available in the retrieved data.科学的研究の応用
Catalytic Applications in Metal Carbene Transformations:
- (R)-Methyl 2-oxooxazolidine-4-carboxylate, specifically its dirhodium(II) tetrakis variant, demonstrates enhanced enantiocontrol and diastereocontrol in metal carbene transformations. It is particularly effective in the diazodecomposition of adamantyl diazoacetates and N-(tert)butyldiazoacetamides (Doyle et al., 2010).
Role in Organoselenium Chemistry:
- Selenazolidine-4(R)-carboxylic acids, derivatives of (R)-Methyl 2-oxooxazolidine-4-carboxylate, have been synthesized as potential prodrugs for selenium delivery, potentially useful in selenium supplementation and cancer chemoprevention (Xie et al., 2001).
Use in Chiral Auxiliary for Kinetic Resolution:
- The compound has been utilized as a novel chiral auxiliary in kinetic resolution processes, particularly in stereospecific amination reactions (Kubota et al., 1994).
Application in Prodrug Synthesis:
- Derivatives like thiazolidine-4(R)-carboxylic acids have been explored for their potential as prodrugs of L-cysteine, with applications in mitigating hepatotoxic effects (Nagasawa et al., 1984).
Research in Cyclisation Reactions:
- (R)-Methyl 2-oxooxazolidine-4-carboxylate has been studied for its roles in cyclisation reactions, contributing to the development of new synthetic pathways and understanding of reaction mechanisms (Betts et al., 1999).
Investigation in Aldose Reductase Inhibition:
- Substituted benzenesulfonamides, utilizing isoxazolidin-3-one derivatives of (R)-Methyl 2-oxooxazolidine-4-carboxylate, have been investigated for their aldose reductase inhibitory activity, which is significant in the context of diabetic complications (Alexiou & Demopoulos, 2010).
Glutathione Formation Stimulation:
- L-2-oxothiazolidine-4-carboxylate, related to (R)-Methyl 2-oxooxazolidine-4-carboxylate, has been used to stimulate hepatic glutathione formation, offering therapeutic potential for conditions involving hepatic glutathione depletion (Williamson & Meister, 1981).
将来の方向性
特性
IUPAC Name |
methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIWTVKXOORXAZ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327675 | |
| Record name | (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-oxooxazolidine-4-carboxylate | |
CAS RN |
144542-43-8 | |
| Record name | (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



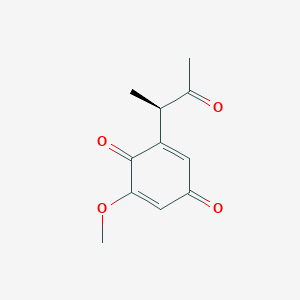

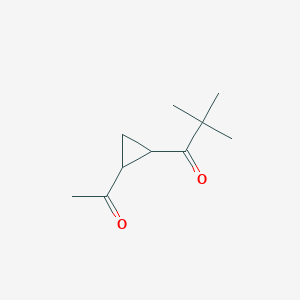
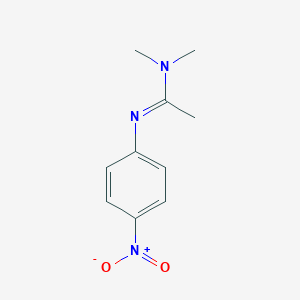
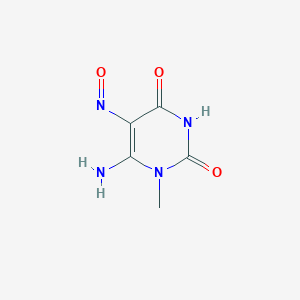
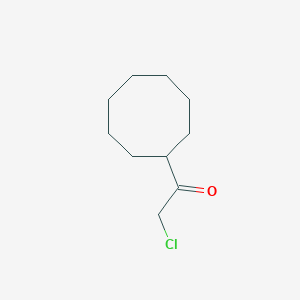
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

